Cas no 1806530-84-6 (Ethyl 2-hydroxy-3,5,6-trifluorobenzoate)

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydroxy-3,5,6-trifluorobenzoate
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- インチ: 1S/C9H7F3O3/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3,13H,2H2,1H3
- InChIKey: RRDJIQDWTXIGRZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C(=C1C(=O)OCC)O)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- XLogP3: 2.6
- トポロジー分子極性表面積: 46.5
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005510-250mg |
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |
1806530-84-6 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015005510-500mg |
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |
1806530-84-6 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015005510-1g |
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |
1806530-84-6 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
Ethyl 2-hydroxy-3,5,6-trifluorobenzoateに関する追加情報
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate (CAS No. 1806530-84-6): A Comprehensive Overview
Ethyl 2-hydroxy-3,5,6-trifluorobenzoate (CAS No. 1806530-84-6) is a fluorinated benzoate derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits a range of potential applications due to its distinct chemical properties. The presence of hydroxyl and fluorine substituents in its molecular structure imparts distinct reactivity and biological activity, making it a subject of extensive study in synthetic chemistry and drug development.
The molecular structure of Ethyl 2-hydroxy-3,5,6-trifluorobenzoate consists of a benzoic acid backbone with ethyl esterification at the carboxyl group and fluorine atoms at the 3rd, 5th, and 6th positions relative to the hydroxyl group. This configuration contributes to its stability and reactivity under various conditions. The fluorine atoms, in particular, play a crucial role in modulating the electronic properties of the molecule, influencing its interaction with biological targets.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. Ethyl 2-hydroxy-3,5,6-trifluorobenzoate is no exception and has been explored for its potential in developing novel therapeutic agents. Its ability to act as a precursor in the synthesis of more complex molecules makes it valuable in medicinal chemistry. Researchers have leveraged its structural motifs to design molecules with targeted biological activities.
One of the most compelling aspects of Ethyl 2-hydroxy-3,5,6-trifluorobenzoate is its role in the synthesis of pharmacologically active compounds. The hydroxyl group provides a site for further functionalization, enabling the attachment of various pharmacophores. This versatility has been exploited in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in cancer progression.
The influence of fluorine substituents on the pharmacokinetic properties of drugs cannot be overstated. Fluorine atoms can enhance binding affinity by increasing lipophilicity and reducing metabolic degradation. This characteristic has made fluorinated benzoates valuable scaffolds in drug design. Ethyl 2-hydroxy-3,5,6-trifluorobenzoate, with its unique combination of hydroxyl and fluorine groups, offers an excellent platform for exploring such interactions.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The ability of fluorinated benzoates to cross the blood-brain barrier efficiently suggests their utility in treating central nervous system (CNS) diseases. Researchers are investigating how modifications to the structure of Ethyl 2-hydroxy-3,5,6-trifluorobenzoate can enhance its efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic pathways for preparing Ethyl 2-hydroxy-3,5,6-trifluorobenzoate have also been optimized for scalability and efficiency. Advances in fluorination techniques have made it possible to introduce fluorine atoms at specific positions with high precision. These methods are crucial for producing analogs with tailored properties for drug development purposes.
In conclusion, Ethyl 2-hydroxy-3,5,6-trifluorobenzoate (CAS No. 1806530-84-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its role as a versatile building block for synthesizing biologically active compounds underscores its importance in drug discovery efforts. As research continues to uncover new therapeutic possibilities derived from this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry for years to come.
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